Technical Whitepaper: 1-Benzyl-4-(propylamino)piperidine-4-carboxamide – Structural Characterization and Synthetic Methodologies
Technical Whitepaper: 1-Benzyl-4-(propylamino)piperidine-4-carboxamide – Structural Characterization and Synthetic Methodologies
Introduction and Pharmacophoric Significance
1-Benzyl-4-(propylamino)piperidine-4-carboxamide (CAS: 1031-37-4) is a highly specialized, 4,4-disubstituted piperidine derivative[1][2]. In medicinal chemistry, this compound serves as a pivotal intermediate in the synthesis of complex central nervous system (CNS) agents, including opioid receptor ligands, analgesics, and neurokinin (NK1) antagonists. The architectural core of this molecule—a piperidine ring bearing both a secondary aliphatic amine and a primary carboxamide at the C4 position—provides a versatile scaffold for divergent synthetic applications.
As a Senior Application Scientist, it is critical to understand that the value of this molecule lies not just in its final structure, but in the precise spatial orientation of its functional groups, which dictate downstream receptor binding affinities.
Chemical Structure and Causality of Functional Groups
The structural logic of 1-benzyl-4-(propylamino)piperidine-4-carboxamide is defined by three critical domains[2]:
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N-Benzyl Protecting Group : The benzyl moiety at the piperidine nitrogen serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands the harsh basic and acidic conditions of the Strecker synthesis and subsequent hydrolysis. Pharmacologically, it provides a lipophilic anchor that can either be retained for CNS penetration or removed via palladium-catalyzed hydrogenolysis to allow for alternative alkylation (e.g., attachment of a phenethyl group to enhance mu-opioid receptor affinity).
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C4-Propylamino Substituent : The n-propyl chain introduces specific steric bulk and lipophilicity. When acylated in downstream steps (e.g., with propionyl chloride), it forms an amide linkage critical for optimal spatial orientation within target receptor binding pockets.
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C4-Carboxamide Group : The primary amide provides a crucial hydrogen-bond donor/acceptor pair. Unlike ester variants (which are prone to enzymatic cleavage by plasma esterases), the carboxamide enhances the metabolic stability of the final active pharmaceutical ingredient (API), resisting rapid degradation in vivo.
Physicochemical Profile
Understanding the physicochemical properties of this intermediate is essential for optimizing reaction solvents, extraction protocols, and chromatographic purification[1].
| Property | Value |
| Chemical Name | 1-Benzyl-4-(propylamino)piperidine-4-carboxamide |
| CAS Registry Number | 1031-37-4 |
| Molecular Formula | C16H25N3O |
| Molecular Weight | 275.39 g/mol |
| Monoisotopic Mass | 275.1997 Da |
| SMILES String | CCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N |
| InChIKey | SXXNRWUIGQVITE-UHFFFAOYSA-N |
| Predicted XLogP | ~1.5 |
| Physical State | Solid (typically white to off-white powder) |
Synthetic Methodology: The Strecker-Type Aminonitrile Route
The most efficient and field-proven method to construct the 4-amino-4-carboxamide piperidine core is via a modified Strecker synthesis followed by controlled acidic hydrolysis. This approach allows for the simultaneous introduction of the amine and the carbon-based nucleophile at the sterically hindered C4 position.
Step-by-Step Experimental Protocol:
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Imine Formation : Charge a reaction vessel with 1-benzyl-4-piperidone (1.0 eq) and n-propylamine (1.2 eq) in a suitable solvent (e.g., methanol or glacial acetic acid). Stir at room temperature for 2 hours to allow the formation of the Schiff base (imine) intermediate.
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Causality: The slight excess of n-propylamine drives the equilibrium toward complete imine formation, minimizing unreacted ketone and preventing side reactions.
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Nucleophilic Cyanide Addition : Cool the reaction mixture to 0–5 °C. Slowly add an aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq). Stir the mixture for 12–24 hours at room temperature. The intermediate, 1-benzyl-4-(propylamino)piperidine-4-carbonitrile, precipitates or is extracted using dichloromethane (DCM).
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Causality: The low temperature during addition controls the exothermic nature of the nucleophilic attack, ensuring high regioselectivity at the C4 carbon.
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Acidic Hydrolysis : To convert the nitrile to the primary carboxamide, dissolve the intermediate in concentrated sulfuric acid (H₂SO₄) and water (typically a 90% H₂SO₄ solution). Heat the mixture to 60–70 °C for 4–6 hours.
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Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst, hydrating the nitrile to the amide while preventing over-hydrolysis to the carboxylic acid, which would occur under prolonged heating or more dilute aqueous conditions.
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Workup and Isolation : Cool the mixture and carefully neutralize it with cold aqueous sodium hydroxide (NaOH) or ammonium hydroxide until the pH reaches 9–10. Extract the free base product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-(propylamino)piperidine-4-carboxamide.
Synthetic pathway for 1-benzyl-4-(propylamino)piperidine-4-carboxamide via Strecker reaction.
Analytical Characterization and Self-Validating Protocols
To ensure the integrity of the synthesized intermediate and confirm the complete conversion of the toxic nitrile precursor, a self-validating analytical workflow is mandatory before releasing the batch for downstream API synthesis.
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Fourier-Transform Infrared Spectroscopy (FTIR) : The most immediate diagnostic tool for this reaction. The successful hydrolysis of the nitrile is confirmed by the complete disappearance of the sharp C≡N stretching band at ~2230 cm⁻¹ and the appearance of a strong C=O (amide I) stretch at ~1670 cm⁻¹, along with primary amide N−H stretching bands at ~3200–3400 cm⁻¹.
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Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to verify the molecular weight and assess chromatographic purity. The target compound will exhibit a prominent pseudomolecular ion [M+H]+ at m/z 276.2.
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structural framework. The benzyl protons typically appear as a multiplet around 7.2–7.4 ppm, while the benzylic CH2 singlet appears near 3.5 ppm. The carboxamide protons often appear as two distinct broad singlets (due to restricted rotation) between 5.5 and 7.0 ppm.
Analytical validation workflow confirming the structure and purity of the synthesized compound.
Safety and Handling
As an intermediate containing a piperidine core and an active amine, 1-benzyl-4-(propylamino)piperidine-4-carboxamide and its analogs are classified under GHS as acute toxins (oral, dermal, inhalation) and skin/eye irritants[3]. Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a properly ventilated fume hood, are strictly required during handling and synthesis.
References
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NextSDS. "1-benzyl-4-(propylamino)piperidine-4-carboxamide — Chemical Substance Information." 1
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CymitQuimica. "CAS 1031-37-4: 1-(Phenylmethyl)-4-(propylamino)-4-piperidinecarboxamide." 2
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Sigma-Aldrich. "1-BENZYL-4-PROPYLAMINO-4-PIPERIDINECARBOXAMIDE AldrichCPR."
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HazComFast. "1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide (CAS 1031-36-3) - Overview and Safety." 3
